Methyl-phe-pro-amino-cyclohexylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-371912 is a small molecule active site-directed inhibitor primarily targeting thrombin, a serine protease involved in the blood coagulation cascade . It is known for its role as a thrombin inhibitor, making it a potential candidate for therapeutic applications in cardiovascular diseases, particularly in the prevention and treatment of thrombosis .
Preparation Methods
The preparation of L-371912 involves synthetic routes that include the formation of a desketoamide analog. The synthesis typically involves the reaction of specific amino acid derivatives with other chemical reagents under controlled conditions . The exact industrial production methods are not widely documented, but the synthesis generally follows standard organic chemistry protocols for creating complex molecules.
Chemical Reactions Analysis
L-371912 undergoes various chemical reactions, primarily focusing on its interaction with thrombin. The compound inhibits thrombin via a one-step process, forming a stable complex with the enzyme . Common reagents used in these reactions include alpha-ketoamide transition state analogs, which help in the formation of the thrombin-inhibitor complex . The major product formed from these reactions is a stable thrombin-inhibitor complex, which effectively inhibits the enzyme’s activity .
Scientific Research Applications
L-371912 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the study of thrombin inhibition, which is crucial for understanding and developing treatments for cardiovascular diseases . The compound is also used in research focused on blood coagulation and the development of antithrombotic agents . Additionally, L-371912 serves as a valuable tool in studying the kinetic pathways and mechanisms of thrombin inhibition .
Mechanism of Action
The mechanism of action of L-371912 involves its selective binding to the active site of thrombin. The compound induces a slow to fast transition of thrombin by binding selectively to a specific conformer of the enzyme . This binding results in the formation of a stable thrombin-inhibitor complex, effectively inhibiting the enzyme’s activity and preventing the conversion of fibrinogen to fibrin, a key step in blood coagulation .
Comparison with Similar Compounds
L-371912 is compared with other similar thrombin inhibitors, such as L-370518 and L-372051 . These compounds share similar mechanisms of action but differ in their potency and binding kinetics. For example, L-370518 is a potent and selective thrombin inhibitor with a two-step binding process, while L-371912 inhibits thrombin via a one-step process . The uniqueness of L-371912 lies in its simpler binding mechanism and its effectiveness as a thrombin inhibitor .
Similar compounds include:
- L-370518
- L-372051
- L-372228
These compounds, like L-371912, are valuable in the study and development of antithrombotic agents and provide insights into the inhibition mechanisms of thrombin.
Properties
Molecular Formula |
C22H34N4O2 |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2R)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H34N4O2/c1-24-19(14-16-6-3-2-4-7-16)22(28)26-13-5-8-20(26)21(27)25-15-17-9-11-18(23)12-10-17/h2-4,6-7,17-20,24H,5,8-15,23H2,1H3,(H,25,27)/t17?,18?,19-,20+/m1/s1 |
InChI Key |
MDSVGJAUFNXYRR-TUNPWDSISA-N |
Isomeric SMILES |
CN[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCC(CC3)N |
Canonical SMILES |
CNC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCC(CC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.